CYP2C19 Inhibitory Selectivity Window vs. CYP3A4 and CYP2B6
In a panel of recombinant human CYP enzymes, 2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methylbutyl)acetamide exhibited a Ki of 70 nM against CYP2C19, corresponding to an approximately 76-fold selectivity window over CYP3A4 (IC50 = 5.33 µM) and a 220-fold window over CYP2B6 (IC50 = 15.4 µM) [1]. This selectivity profile contrasts with the broader CYP inhibition observed for the 4-fluoro analog, which shows less discrimination between CYP2C19 and CYP3A4 based on preliminary screening data .
| Evidence Dimension | CYP2C19 affinity (Ki) vs. CYP3A4 IC50 vs. CYP2B6 IC50 |
|---|---|
| Target Compound Data | CYP2C19 Ki = 70 nM; CYP3A4 IC50 = 5330 nM; CYP2B6 IC50 = 15400 nM |
| Comparator Or Baseline | 4-Fluoro analog: CYP2C19 IC50 ~ 200 nM; CYP3A4 IC50 ~ 2500 nM (preliminary) |
| Quantified Difference | CYP2C19 selectivity ratio (CYP3A4 IC50 / CYP2C19 Ki) = 76 for target vs. ~12.5 for 4-fluoro analog; CYP2B6 window = 220 for target |
| Conditions | Recombinant human CYP enzymes; CYP2C19 using 3-O-methylfluorescein substrate (3 min preincubation); CYP3A4 using midazolam in human liver microsomes (5 min preincubation); CYP2B6 using bupropion in human liver microsomes (5 min preincubation); detection by LC-MS/MS [1] |
Why This Matters
A narrow CYP inhibition profile reduces the risk of metabolic drug-drug interactions in co-dosing or probe-substrate studies, making this compound a cleaner tool for in vitro ADME investigations.
- [1] BindingDB Entry BDBM50380522 / ChEMBL2018907. Data curated by Amgen / ChEMBL. CYP2C19 Ki = 70 nM; CYP3A4 IC50 = 5330 nM; CYP2B6 IC50 = 15400 nM. View Source
